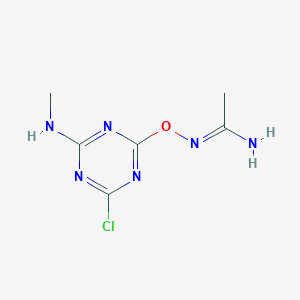
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride typically involves the esterification of 4-methylpyrrolidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mecanismo De Acción
The mechanism of action of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methylpyrrolidine-3-carboxylate: The non-hydrochloride form of the compound.
Uniqueness
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-5-9-4-6(7)2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Clave InChI |
GDPYBLBNLSKVIE-ZJLYAJKPSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CNC[C@H]1C.Cl |
SMILES canónico |
CCOC(=O)C1CNCC1C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




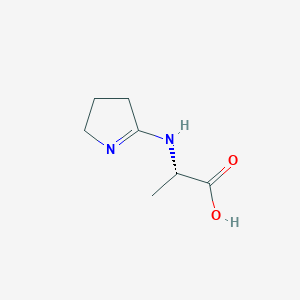
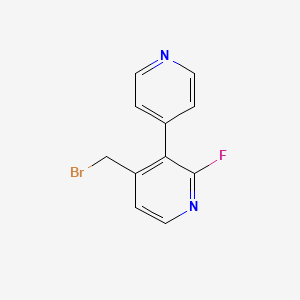
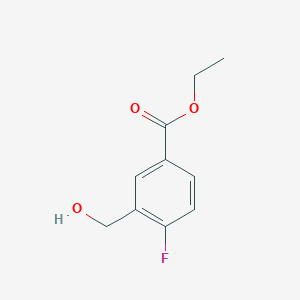
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
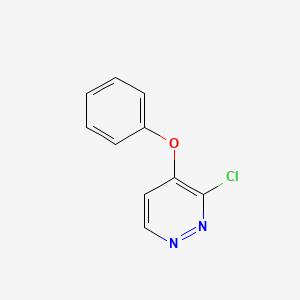
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)


![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)
